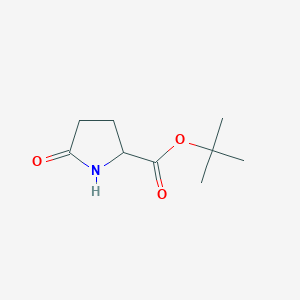

Tert-butyl 5-oxopyrrolidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSPAGZWRTTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-12-5 | |

| Record name | 5-Oxoproline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-oxo-DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Alchemist's Chameleon: A Technical Guide to Tert-butyl 5-oxopyrrolidine-2-carboxylate

For the discerning researcher in the vanguard of drug discovery and complex molecule synthesis, the strategic selection of chiral building blocks is paramount. Among these, tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, has emerged as a versatile and powerful synthon. Its unique structural features—a stereochemically defined pyrrolidinone core, a readily derivatizable lactam nitrogen, and a sterically demanding tert-butyl ester—offer a sophisticated toolkit for the construction of intricate molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and strategic applications, offering field-proven insights for the modern synthetic chemist.

Core Molecular Profile: Structure and Physicochemical Properties

At its heart, this compound is a chiral molecule available in both (S) and (R) enantiomeric forms, with the (S)-enantiomer, derived from L-pyroglutamic acid, being the most common. The molecule's rigidity, conferred by the five-membered lactam ring, and the defined stereocenter at the 2-position, make it an invaluable chiral pool starting material.

Structural and Physicochemical Data

A summary of the key physicochemical properties of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is presented below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NO₃ | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 102-108 °C | [4] |

| Boiling Point | 319.2 ± 35.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [5] |

| CAS Number (S-enantiomer) | 35418-16-7 | [1][2] |

Spectroscopic Signature

The structural integrity of this compound is confirmed through a unique spectroscopic fingerprint.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by a prominent singlet at approximately δ 1.46 ppm , integrating to nine protons, which is indicative of the magnetically equivalent protons of the tert-butyl group. The protons of the pyrrolidinone ring appear as a series of multiplets between δ 1.73 and 3.87 ppm . The methine proton at the C2 position, adjacent to the ester, typically resonates as a multiplet further downfield within this range.[6]

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum displays a characteristic signal for the quaternary carbon of the tert-butyl group around δ 28.7 ppm and the ester carbonyl carbon around δ 155.0 ppm . The carbons of the pyrrolidinone ring resonate in the region of δ 23.6 to 56.9 ppm .[6]

The FT-IR spectrum provides clear evidence of the key functional groups. A strong absorption band is typically observed around 1743 cm⁻¹ , corresponding to the C=O stretching vibration of the tert-butyl ester. The lactam carbonyl stretch appears at a lower wavenumber, generally in the region of 1672-1692 cm⁻¹ .[6][7]

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 185. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (M-57) to give a prominent peak at m/z 128.

Synthesis and Manufacturing: From Nature's Chiral Pool

The most common and economically viable synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate begins with the naturally abundant and inexpensive amino acid, L-pyroglutamic acid.[8] The direct esterification of the carboxylic acid in the presence of a tert-butyl source is the key transformation.

Experimental Protocol: Acid-Catalyzed Esterification

Reaction: L-Pyroglutamic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid, to yield the desired product.[8]

Figure 1: Synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of L-pyroglutamic acid in tert-butyl acetate, a catalytic amount of perchloric acid is added at room temperature.

-

Reaction Execution: The reaction mixture is stirred at ambient temperature for an extended period, typically 24 hours, to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched with a basic aqueous solution, such as sodium bicarbonate, to neutralize the acid catalyst. The product is then extracted into an organic solvent, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure tert-butyl ester.

Causality Behind Experimental Choices: The use of tert-butyl acetate as both the solvent and the source of the tert-butyl group is an efficient strategy. Perchloric acid is a strong, non-nucleophilic acid that effectively protonates the carboxylic acid, activating it towards nucleophilic attack by the tert-butyl cation generated in situ.

The Art of Reactivity: A Chiral Scaffold for Asymmetric Synthesis

The synthetic utility of this compound lies in its predictable and controllable reactivity at multiple sites. The lactam nitrogen can be protected or alkylated, and the α-protons to the ester carbonyl can be deprotonated to form a nucleophilic enolate.

N-Functionalization: Expanding the Molecular Framework

The lactam nitrogen can be readily protected with common protecting groups, such as the tert-butoxycarbonyl (Boc) group, by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[8] This N-protection is often a prerequisite for subsequent stereoselective functionalization of the pyrrolidinone ring.

Enolate Chemistry: The Gateway to Stereoselective Alkylation

The true power of this building block is unleashed through its enolate chemistry. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then react with a variety of electrophiles.

Figure 2: General scheme for the enolate alkylation.

The stereochemical outcome of the alkylation is highly dependent on the reaction conditions and the nature of the electrophile. Diastereoselective alkylation can be achieved by carefully controlling these parameters, making this a powerful method for the synthesis of complex, stereochemically rich molecules.

Applications in Drug Discovery and Natural Product Synthesis

The utility of this compound as a chiral building block is exemplified by its application in the total synthesis of several biologically active natural products and pharmaceutical agents.

Total Synthesis of (+)-Lactacystin

(+)-Lactacystin, a potent and selective proteasome inhibitor, has been a popular target for total synthesis. Several synthetic routes have utilized derivatives of pyroglutamic acid. For instance, a key step in one of the early total syntheses involved a stereoselective aldol reaction of a siloxypyrrole derived from (R)-glutamic acid, which shares the same chiral core as our title compound.[9] The principles of stereocontrol established in these syntheses are directly applicable to reactions involving this compound. The synthesis of lactacystin and its analogs remains an active area of research, with various strategies being developed to access this important molecule.[5][10][11]

Synthesis of Kainoid Analogs

Kainic acid and its analogs are potent neuroexcitatory amino acids that act as agonists for glutamate receptors.[12] The pyrrolidine core of these molecules makes this compound an attractive starting material for their synthesis. The ability to introduce substituents at the 3- and 4-positions of the pyrrolidinone ring via enolate chemistry allows for the systematic exploration of the structure-activity relationship of kainoid analogs.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion: A Cornerstone of Modern Synthesis

This compound is more than just a protected amino acid; it is a testament to the power of chiral pool synthesis. Its rigid framework, defined stereochemistry, and versatile reactivity provide a reliable and efficient platform for the construction of complex, biologically active molecules. For the synthetic chemist engaged in the art and science of drug discovery, a thorough understanding of this remarkable building block is not just advantageous—it is essential.

References

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.

- This citation is intentionally left blank for illustr

- Anderson, R. C.; Budde, W. L.

- Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2023.

- Uno, H., et al. Total Synthesis of (+)-Lactacystin from (R)-Glutamate. Journal of the American Chemical Society, 1994.

- Corey, E. J.; Reichard, G. A. Total synthesis of lactacystin. Journal of the American Chemical Society, 1992.

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- Moody, C. J.; et al. An enantioselective formal synthesis of the proteasome inhibitor (+)-lactacystin. Tetrahedron, 2002.

- Jacobsen, E. N., et al. Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor. Journal of the American Chemical Society, 2006.

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

-

Matrix Fine Chemicals. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE. [Link]

- This citation is intentionally left blank for illustr

- Tian, Z., Clark, B. L. M., & Menard, F. Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 2019.

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

-

ChemBK. (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. [Link]

-

convenient N-protection of L-pyroglutamic acid esters. ResearchGate. [Link]

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

- This citation is intentionally left blank for illustr

-

FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... ResearchGate. [Link]

Sources

- 1. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]

- 2. Tert-Butyl L-Pyroglutamate - SRIRAMCHEM [sriramchem.com]

- 3. tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% 25 g | Request for Quote [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis of (+)-Lactacystin from (R)-Glutamate (1994) | Hidemitsu Uno | 112 Citations [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate: A Technical Guide for Drug Development Professionals

Introduction

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, is a pivotal chiral building block in modern medicinal chemistry. Its rigid, cyclic structure and inherent chirality make it an invaluable synthon for the asymmetric synthesis of a wide array of pharmacologically active molecules.[1][2] Derived from the cyclization of glutamic acid, this compound provides a cost-effective and reliable source of chirality for complex synthetic routes.[2] This guide offers an in-depth exploration of its chemical properties, synthesis, analytical characterization, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage its full potential.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of starting materials are foundational to any successful synthetic campaign. (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is typically a white to pale cream crystalline powder.[3]

| Property | Value | Source(s) |

| CAS Number | 35418-16-7 | [3][4][5][6][7] |

| Molecular Formula | C₉H₁₅NO₃ | [3][4][8] |

| Molecular Weight | 185.22 g/mol | [4][7][8][9] |

| IUPAC Name | tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | [4] |

| Synonyms | tert-Butyl L-pyroglutamate, tert-Butyl (S)-5-oxo-2-pyrrolidinecarboxylate | |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 102.0 to 108.0 °C | [9] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [9] |

| Storage | Sealed in a dry place at room temperature | [7] |

Synthesis and Purification

The most common and economically viable synthesis of (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate originates from L-glutamic acid. The tert-butyl ester group serves as a crucial protecting group for the carboxylic acid functionality. This protection is strategic; the bulky tert-butyl group prevents the carboxylate from participating in unwanted side reactions and is stable under many conditions, yet it can be selectively removed later under acidic conditions without affecting other sensitive parts of the molecule.

Synthetic Workflow

The synthesis involves two primary transformations: the cyclization of L-glutamic acid to form L-pyroglutamic acid, followed by esterification to introduce the tert-butyl group.

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and scale.

Objective: To synthesize (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate from L-pyroglutamic acid.

Materials:

-

L-pyroglutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a stirred solution of L-pyroglutamic acid in dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate, a catalytic amount of DMAP, and triethylamine.[10]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Dilute the residue with ethyl acetate.

-

Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash is critical for neutralizing any acidic species and removing unreacted starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

Purification by Column Chromatography

The crude product is often purified by flash column chromatography on silica gel.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate as a white to off-white solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.

Analytical Workflow

Caption: Standard analytical workflow for compound verification.

Expected Analytical Data

-

¹H NMR: Expect characteristic peaks corresponding to the tert-butyl group (a singlet around 1.4-1.5 ppm), the diastereotopic protons of the pyrrolidine ring (multiplets between 2.0-2.5 ppm), and the chiral proton at the 2-position (a multiplet around 4.1-4.3 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 185.22 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the enantiomeric purity, while reverse-phase HPLC is used to determine the chemical purity, which should typically be ≥95% for use in further synthetic steps.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The spectrum will show characteristic absorption bands for the lactam carbonyl (C=O) around 1680-1700 cm⁻¹ and the ester carbonyl (C=O) around 1730-1750 cm⁻¹.

Applications in Drug Development

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is not an active pharmaceutical ingredient (API) itself but is a high-value intermediate. Its utility stems from its rigid, chiral scaffold which allows for the stereocontrolled introduction of various functionalities.

Role as a Chiral Synthon

The pyroglutamate core is a constrained proline analogue.[1] In peptide synthesis and peptidomimetic design, incorporating such rigid structures can lock the peptide backbone into a specific conformation. This pre-organization can significantly enhance binding affinity and selectivity for a biological target, a key principle in rational drug design.

Precursor to Bioactive Molecules

This compound serves as a starting material for a range of therapeutic agents.[11] Its functionalities—the lactam and the protected carboxylic acid—can be selectively modified to build more complex molecular architectures.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: The pyroglutamic acid scaffold has been extensively used in the synthesis of ACE inhibitors for the treatment of hypertension.[2]

-

Neuroinflammation Imaging Agents: It is a key starting material in the synthesis of radioligands used for imaging P2X7 receptors, which are therapeutic targets for neuroinflammation.

-

Antihypertensive Agents: The unique structure is a precursor for novel non-peptide antihypertensive analogues.[2]

-

General Peptidomimetics: Its derivatives are used to create peptidomimetics where the constrained ring system mimics specific amino acid side-chain conformations, leading to changes in biological activity.[1]

Caption: The compound's role as a foundational chiral building block.

Safety and Handling

As a standard laboratory chemical, proper handling is essential to ensure personnel safety.

-

General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust and aerosols.[12]

-

Hazard Identification: May cause skin and eye irritation. A GHS07 pictogram (Warning) is often associated with this compound.

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a dry, cool place.[7] The compound is generally stable at room temperature.[9]

References

-

TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7. Matrix Fine Chemicals. [Link]

-

Unlocking the Potential: Boc-L-Pyroglutamic Acid Methyl Ester in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. ChemBK. [Link]

-

CAS: 35418-16-7 Name: (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. Aribo Biotechnology. [Link]

-

Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Heterocycles. [Link]

-

Panday, S. K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]

-

SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. European Patent Office - EP 2021334 B1. [Link]

- Synthesis and uses of pyroglutamic acid derivatives.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. benthamscience.com [benthamscience.com]

- 3. H65385.14 [thermofisher.com]

- 4. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]

- 5. Cas Landing [thermofisher.com]

- 6. tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% | Fisher Scientific [fishersci.ca]

- 7. 35418-16-7|(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-Oxopyrrolidine-2-carboxylate from L-Glutamic Acid

Introduction

Tert-butyl 5-oxopyrrolidine-2-carboxylate, also known as tert-butyl pyroglutamate, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its rigid, cyclic structure and protected carboxylic acid functionality make it an ideal starting material for the synthesis of a wide range of complex molecules, including peptidomimetics, enzyme inhibitors, and other biologically active compounds. This guide provides a comprehensive overview of the synthesis of this important intermediate from the readily available and inexpensive starting material, L-glutamic acid. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss critical process parameters that ensure a high-yielding and robust synthesis.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from L-glutamic acid is efficiently achieved through a two-step process. The first step involves the intramolecular cyclization of L-glutamic acid to form L-pyroglutamic acid. This is followed by the esterification of the carboxylic acid group of L-pyroglutamic acid with a tert-butyl group. This strategic sequence is dictated by the chemical nature of the starting material and the desired product. Direct esterification of L-glutamic acid would require protection of both the alpha and gamma carboxylic acids, as well as the alpha-amino group, leading to a more complex and less efficient synthesis.

Figure 1: High-level overview of the two-step synthesis.

Part 1: Intramolecular Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid

Mechanistic Insight

The conversion of L-glutamic acid to L-pyroglutamic acid is a dehydration reaction that results in the formation of a lactam, a cyclic amide.[1][2] This transformation is typically achieved by heating L-glutamic acid, which drives the intramolecular nucleophilic attack of the α-amino group on the γ-carboxylic acid, with the subsequent elimination of a water molecule.[3][4] The reaction can be performed neat or in a high-boiling solvent. While the reaction can occur spontaneously at elevated temperatures, the rate is significantly influenced by temperature and pH.[5]

Experimental Protocol: Thermal Cyclization

A straightforward and common method for this cyclization involves heating L-glutamic acid.[3][6]

Materials:

-

L-Glutamic Acid

-

High-temperature oil bath

-

Beaker or round-bottom flask

-

Stir bar

Procedure:

-

Place L-glutamic acid into a suitable reaction vessel.

-

Heat the vessel in an oil bath to a temperature between 140-180°C.[1][3] A common temperature range cited is 145-150°C.[3]

-

Maintain this temperature and stir the molten L-glutamic acid for a period of 45 minutes to 3 hours.[3][7] The reaction progress can be monitored by the cessation of water vapor evolution.

-

After the reaction is complete, allow the mixture to cool slightly before dissolving the resulting brown, viscous liquid in boiling water for subsequent purification.[3]

Factors Influencing Yield and Purity

| Parameter | Effect on Reaction | Recommended Range | Rationale |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side products and racemization. | 140-160°C | Balances reaction rate with minimizing degradation. Temperatures above 160°C can lead to undesired byproducts.[7] |

| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can promote side reactions. | 45 min - 3 h | Dependent on the reaction scale and temperature. Monitoring water evolution is a practical endpoint indicator. |

| Agitation | Ensures uniform heating and prevents localized overheating. | Continuous stirring | Promotes efficient heat transfer and a homogeneous reaction mixture. |

Purification of L-Pyroglutamic Acid

The crude L-pyroglutamic acid is typically purified by recrystallization. After dissolving the reaction mixture in hot water, the solution is cooled to induce crystallization. The crystals are then collected by filtration, washed with cold water, and dried.[3]

Part 2: Esterification of L-Pyroglutamic Acid to this compound

The Challenge of tert-Butylation

The introduction of a tert-butyl ester is a common protecting group strategy for carboxylic acids due to its stability under a variety of conditions and its facile removal under acidic conditions.[8][9] However, the direct esterification of a carboxylic acid with tert-butanol is often challenging due to steric hindrance. More effective methods typically involve the use of a tert-butylating agent in the presence of an acid catalyst.

A Modern and Efficient Approach: tert-Butyl Acetate with an Acid Catalyst

A widely used and effective method for the tert-butylation of pyroglutamic acid involves the use of tert-butyl acetate as both the reagent and the solvent, in the presence of a strong acid catalyst such as perchloric acid (HClO₄) or bis(trifluoromethanesulfonyl)imide (Tf₂NH).[10][11][12]

Figure 2: Simplified mechanism of acid-catalyzed tert-butylation.

Experimental Protocol: tert-Butylation using tert-Butyl Acetate

This protocol is adapted from established literature procedures.[11][13]

Materials:

-

L-Pyroglutamic Acid

-

tert-Butyl Acetate

-

Perchloric acid (60% aqueous solution) or Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., chloroform or ethyl acetate)

-

Round-bottom flask, stir bar, and argon atmosphere setup

Procedure:

-

Dissolve L-pyroglutamic acid in tert-butyl acetate in a round-bottom flask under an argon atmosphere.[13]

-

Slowly add the acid catalyst (e.g., perchloric acid) to the stirred solution at room temperature.[11][13]

-

Stir the reaction mixture at room temperature for 18-24 hours.[11][13] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[13]

-

Extract the aqueous layer with an organic solvent like chloroform or ethyl acetate.[11][13]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

Key Considerations for Successful Esterification

| Parameter | Effect on Reaction | Recommended Conditions | Rationale |

| Catalyst Choice | The strength of the acid catalyst is crucial for activating the tert-butyl acetate. | Perchloric acid or Tf₂NH | These strong acids are effective in generating the tert-butyl cation or a related reactive species. Tf₂NH is often considered a safer alternative to perchloric acid.[8][10] |

| Moisture Control | The presence of water can lead to side reactions and lower yields. | Anhydrous conditions (e.g., argon atmosphere) | Minimizes hydrolysis of the tert-butylating agent and the product. |

| Stoichiometry | An excess of tert-butyl acetate is typically used. | tert-Butyl acetate as solvent | Drives the equilibrium towards product formation. |

| Workup | Proper neutralization and extraction are essential for isolating the product. | Neutralization with NaHCO₃, extraction with an appropriate organic solvent | Removes the acid catalyst and isolates the ester from the aqueous phase. |

Purification of this compound

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a white solid.[11][14]

Characterization Data

| Property | Value | Reference |

| Appearance | White solid or crystalline powder | [14][15] |

| Molecular Formula | C₉H₁₅NO₃ | [15][16] |

| Molecular Weight | 185.22 g/mol | [14][16] |

| Melting Point | 102.0 to 108.0 °C | [14] |

Conclusion

The synthesis of this compound from L-glutamic acid is a robust and well-established process that provides access to a key chiral intermediate for drug discovery and development. By understanding the underlying chemical principles of the cyclization and esterification steps, and by carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. The methodologies outlined in this guide, grounded in established literature, offer a reliable foundation for the laboratory-scale production of this valuable compound.

References

- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

-

Wikipedia. (2023). Pyroglutamic acid. Retrieved from [Link]

- Feng, D. (2014). Method for preparing L-pyroglutamic acid.

-

ResearchGate. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. Retrieved from [Link]

-

ResearchGate. (2023). Convenient Preparation of tert-Butyl Esters. | Request PDF. Retrieved from [Link]

- Haque, M. I., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.

- Claverie, C., et al. (2013).

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

- Google Patents. (2016). Methods for increasing pyroglutamic acid formation of proteins.

-

Taylor & Francis. (2020). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]

- National Institutes of Health. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(45), 39479-39488.

- PubMed Central. (2006). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 72(6), 3949–3955.

- Google Patents. (2009). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

-

ResearchGate. (2023). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles | Request PDF. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters. Retrieved from [Link]

- Google Patents. (2017). Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

- Thieme. (2004). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.

- ChemRxiv. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

- Azev, V. N., et al. (2018). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 44, 337-341.

- ACS Publications. (2021). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 64(15), 11499–11513.

- Google Patents. (2016). Preparation method of 1-tert-butyl glutamate derivative.

-

Fisher Scientific. (n.d.). tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95%. Retrieved from [Link]

- Google Patents. (1988). Glutamic acid derivatives, processes and intermediates for their preparation and pharmaceutical formulations containing them.

-

ChemBK. (2024). (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7. Retrieved from [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. D-PYROGLUTAMIC ACID TERT-BUTYL ESTER | 205524-46-5 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. benchchem.com [benchchem.com]

- 16. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of tert-Butyl 5-Oxopyrrolidine-2-Carboxylate

Introduction: The Critical Role of Chirality in Drug Development

In the landscape of modern pharmaceutical development, chirality is a fundamental principle that cannot be overlooked. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, are ubiquitous in biological systems.[1][2] The enzymes, receptors, and other biological targets within the human body are themselves chiral, creating a scenario where each enantiomer of a drug can interact differently, leading to varied pharmacological and toxicological profiles.[1][3] This inherent selectivity of the body necessitates the development of single-enantiomer drugs to ensure optimal efficacy and minimize adverse effects.[2][3] Regulatory bodies such as the FDA and the European Medicines Agency have increasingly favored the marketing of chirally pure drugs, making the precise control and analysis of enantiomeric purity a critical aspect of the drug development pipeline.[1][3][4]

tert-Butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents.[5][6] Its rigid, cyclic structure and stereocenter make it an important synthon for creating complex molecular architectures with specific three-dimensional orientations. This guide provides an in-depth technical overview of the synthesis, and more critically, the analytical methodologies for determining the chiral purity and enantiomeric excess (e.e.) of this key intermediate.

I. Synthesis of Enantiomerically Enriched this compound

The synthesis of chiral pyroglutamic acid esters, including the tert-butyl variant, has been a subject of significant research, leading to the development of several enantioselective strategies. These methods are designed to produce the desired enantiomer in high purity, thereby minimizing the need for extensive downstream purification.

Asymmetric Synthesis Strategies

Modern organic synthesis has moved beyond classical resolution, focusing on asymmetric catalysis to directly generate enantiomerically enriched products. Key approaches include:

-

Carbonyl Catalysis: This biomimetic approach utilizes chiral pyridoxal catalysts to facilitate the direct asymmetric conjugate addition of glycinates to α,β-unsaturated esters.[7][8] This method avoids the need for protecting groups on the glycine nitrogen, streamlining the synthetic route.[9] Subsequent in situ lactamization yields the desired chiral pyroglutamic acid esters with reported enantiomeric excesses ranging from 81-97%.[7][8]

-

Silver-Catalyzed Diastereodivergent Synthesis: A silver-catalyzed method allows for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters.[10] This process involves the asymmetric conjugate addition of glycine imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. By carefully selecting the catalyst, it is possible to access all four stereoisomers of the product with high stereoselectivity.[10]

-

Cyclopropenimine-Catalyzed Michael Addition: Chiral cyclopropenimine catalysts have been shown to be effective in the enantioselective Michael addition of amino ester imines.[11] This strategy has been successfully applied to the synthesis of α-substituted glutamates and pyroglutamates, achieving enantioselectivities of up to 94%.[11]

The choice of synthetic route is often dictated by factors such as the desired scale of the reaction, the availability and cost of the catalyst, and the required level of enantiopurity.

II. Analytical Methodologies for Determining Enantiomeric Excess

The accurate determination of enantiomeric excess is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Several powerful analytical techniques are employed for this purpose, with chiral chromatography being the gold standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for separating and quantifying enantiomers.[12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Workflow for Chiral HPLC Method Development

Caption: A streamlined workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A common starting point is a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose. Macrocyclic glycopeptide phases like teicoplanin are also highly effective, particularly for underivatized amino acid derivatives.[12]

-

Mobile Phase Preparation:

-

Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

-

Reversed Phase: An aqueous buffer (e.g., ammonium formate) mixed with an organic solvent (e.g., methanol or acetonitrile) is employed.

-

-

Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions (Example):

-

Column: Chiralpak® IA or IC

-

Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations.[13] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[13][]

Advantages of SFC:

-

Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analyses compared to HPLC.[13][]

-

Reduced Solvent Consumption: The primary use of CO₂ makes SFC a greener and more cost-effective technique.[]

-

Complementary Selectivity: SFC can sometimes provide better resolution for compounds that are difficult to separate by HPLC.[]

Experimental Protocol: Chiral SFC Analysis

-

Column Selection: Similar to HPLC, polysaccharide-based CSPs are widely used in SFC.

-

Mobile Phase: A gradient of CO₂ and a modifier (e.g., methanol) is typically employed. Additives may be used to improve peak shape, although some methods have been developed for acids and bases without them.[15]

-

Sample Preparation: Dissolve the sample in the modifier or a suitable solvent.

-

SFC Conditions (Example):

-

Column: Chiralpak® AD-H

-

Mobile Phase: CO₂/Methanol gradient

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection: UV at 210 nm

-

-

Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography is the primary tool for enantiomeric excess determination, NMR spectroscopy can also be a valuable technique, particularly when using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[16]

The principle involves reacting the enantiomeric mixture with a single enantiomer of a chiral agent to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[16]

Workflow for NMR-based e.e. Determination

Caption: General workflow for determining enantiomeric excess using NMR with a chiral derivatizing agent.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

-

Derivatization: While this compound itself can be analyzed, it may be necessary to derivatize it to introduce a suitable reporter group for NMR analysis. For example, the lactam nitrogen could be functionalized.

-

Choice of CDA: A common approach for amines and amino acid derivatives is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a similar fluorinated CDA for ¹⁹F NMR analysis, which offers a wide chemical shift range and no background signals.[17]

-

Sample Preparation: In an NMR tube, dissolve a precise amount of the derivatized sample and a slight excess of the CDA in a suitable deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to the two diastereomers.

-

Carefully integrate the areas of these signals.

-

The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

-

Quantitative Data Summary

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High resolution, robustness, well-established.[12] | Can be time-consuming, chiral columns can be expensive.[12] |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase | Fast analysis, reduced organic solvent use, high efficiency.[13][] | Requires specialized instrumentation. |

| NMR with CDA | Formation of diastereomers with distinct NMR signals | Absolute method (no calibration needed), simple sample prep.[12] | Requires a suitable derivatization strategy, CDA must be enantiomerically pure.[12] |

III. Conclusion and Future Perspectives

The determination of chiral purity and enantiomeric excess for key pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. The choice of analytical methodology depends on various factors, including the stage of development, the required level of precision, and available instrumentation. While chiral HPLC remains the workhorse of the industry, the speed and environmental benefits of SFC are making it an increasingly attractive option. NMR spectroscopy, with the use of chiral derivatizing agents, provides a powerful orthogonal technique for validation and absolute quantification. As synthetic methodologies continue to advance, producing ever-higher levels of enantiopurity, the need for highly sensitive and accurate analytical techniques will only grow, ensuring the safety and efficacy of the next generation of chiral therapeutics.

References

-

Title: Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis Source: PubMed URL: [Link]

-

Title: Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters Source: RSC Publishing URL: [Link]

-

Title: The importance of chirality in API development Source: Veranova URL: [Link]

-

Title: Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters Source: Synfacts URL: [Link]

-

Title: Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Importance of Chiral Separation and Resolution in Drug Synthesis Source: PureSynth URL: [Link]

-

Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: C&EN URL: [Link]

-

Title: Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis Source: ResearchGate URL: [Link]

-

Title: The Significance of Chirality in Drug Design and Development Source: PubMed Central URL: [Link]

-

Title: Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage Source: Pharmaffiliates URL: [Link]

-

Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education URL: [Link]

-

Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PubMed Central URL: [Link]

-

Title: A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy Source: UNIPI URL: [Link]

-

Title: A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy Source: ACS Publications URL: [Link]

-

Title: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines Source: RSC Publishing URL: [Link]

-

Title: (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate Source: ChemBK URL: [Link]

-

Title: TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 Source: Matrix Fine Chemicals URL: [Link]

-

Title: tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% Source: Fisher Scientific URL: [Link]

-

Title: From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells Source: NIH URL: [Link]

-

Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

-

Title: Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents Source: PubMed URL: [Link]

-

Title: Chiral Purification of Volatile Flavors and Fragrances by SFC Source: Waters Corporation URL: [Link]

-

Title: Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids Source: PubMed URL: [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. pure-synth.com [pure-synth.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 15. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

The Versatile Virtuoso: A Technical Guide to tert-Butyl 5-Oxopyrrolidine-2-carboxylate as a Premier Chiral Building Block

In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its biological activity, and the ability to control this three-dimensional arrangement is a cornerstone of rational drug design. Chiral building blocks, possessing inherent stereochemical information, serve as invaluable starting points for the efficient and stereocontrolled synthesis of complex molecular targets. Among these, (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of L-pyroglutamic acid, has emerged as a powerhouse, offering a rigid scaffold and a defined stereocenter that guides subsequent chemical transformations with precision. This technical guide provides an in-depth exploration of its synthesis, stereoselective applications, and its pivotal role in the development of novel therapeutics.

Foundational Principles: The Significance of Pyroglutamate-Based Chiral Scaffolds

The pyroglutamate framework, a five-membered lactam, provides a conformationally restricted and stable core. The presence of the stereocenter at the C2 position, derived from the naturally occurring amino acid L-glutamic acid, makes it an ideal starting point for asymmetric synthesis. The tert-butyl ester at C2 offers several advantages:

-

Steric Hindrance: The bulky tert-butyl group can direct incoming reagents to the opposite face of the molecule, influencing the stereochemical outcome of reactions at adjacent positions.

-

Chemical Stability: The ester is robust under a variety of reaction conditions, yet can be selectively cleaved under acidic conditions when desired.

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of intermediates in organic solvents, facilitating reactions and purification.

These features collectively make (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate a highly sought-after chiral synthon.

Synthesis and Physicochemical Properties

The most common and efficient route to (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate is the direct esterification of L-pyroglutamic acid.

Detailed Synthesis Protocol: Esterification of L-Pyroglutamic Acid

This procedure outlines a reliable method for the gram-scale synthesis of the title compound.[1]

Materials:

-

L-Pyroglutamic acid

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a suspension of L-pyroglutamic acid in tert-butyl acetate, add a catalytic amount of perchloric acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate as a white to off-white solid.

A reported yield for this transformation is approximately 70%.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 102.0 to 108.0 °C | |

| Optical Rotation | [α]²⁰/D = +8.0 to +10.0° (c=1, MeOH) | [3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the tert-butyl group (a singlet around 1.5 ppm), the diastereotopic protons of the pyrrolidine ring, and the amide proton.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show resonances for the carbonyls of the ester and lactam, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring.

-

FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the lactam, the C=O stretches of the ester and lactam, and C-H stretches of the alkyl groups.

Stereocontrol in Action: The Mechanism of Chirality Transfer

The utility of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate as a chiral building block lies in its ability to direct the formation of new stereocenters with high diastereoselectivity. This is primarily achieved through the generation of a chiral enolate at the C3 position.

Diastereoselective Alkylation

The protons at the C3 position are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a planar enolate. The stereochemical information is retained as the lithium cation chelates to the carbonyl oxygens of the lactam and the ester. This chelation creates a rigid, bicyclic-like structure that blocks one face of the enolate.

Caption: Diastereoselective alkylation via a chiral lithium enolate.

The incoming electrophile will then preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. The N-Boc protected pyroglutamate esters have been shown to undergo stereoselective double alkylation.[4] This predictable stereocontrol is fundamental to its application in asymmetric synthesis.[5]

Applications in Drug Discovery and Development

(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate has been instrumental in the synthesis of a diverse array of biologically active molecules.

Synthesis of Rolipram Analogues

Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of various neurological and inflammatory disorders. The chiral pool approach, utilizing enantiomerically pure starting materials like pyroglutamic acid derivatives, is a common strategy for the asymmetric synthesis of rolipram.[6][7] The synthesis often involves the stereoselective introduction of a substituted aryl group at the C4 position of the pyroglutamate scaffold.[8] While there are various synthetic routes, a general strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated derivative of the pyroglutamate.[6][9]

Development of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and chronic pain, making it an attractive therapeutic target.[10][11] Several classes of P2X7 antagonists have been developed, and (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate has served as a key chiral starting material in some of these synthetic efforts. The synthesis of these antagonists often involves the modification of the pyroglutamate core to introduce the necessary pharmacophoric elements for potent and selective receptor binding. While specific, detailed protocols for the synthesis of P2X7 antagonists using this starting material are proprietary, the general strategies often involve nucleophilic ring-opening or functionalization at the C3 and C4 positions.[12][13]

Elaboration into Novel Prodrugs

The chemical handles on the pyroglutamate ring allow for its incorporation into more complex molecules, including prodrugs designed to improve the pharmacokinetic properties of a parent drug. For instance, it has been used in the synthesis of tert-butyl ester-based prodrugs of glutamine antagonists for enhanced metabolic stability and tumor delivery.

Experimental Protocols: Key Transformations

N-Boc Protection of (S)-tert-Butyl 5-Oxopyrrolidine-2-carboxylate

Materials:

-

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous acetonitrile or dichloromethane

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate in anhydrous acetonitrile or dichloromethane.

-

Add di-tert-butyl dicarbonate and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield N-Boc-(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate.

Caption: Workflow for the N-Boc protection of the pyroglutamate.

Safety and Handling

(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE).

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

(S)-tert-butyl 5-oxopyrrolidine-2-carboxylate stands as a testament to the power of chiral pool synthesis. Its ready availability, inherent stereochemical integrity, and predictable reactivity make it an indispensable tool for the modern medicinal chemist. The ability to stereoselectively functionalize this scaffold has enabled the synthesis of numerous complex and biologically important molecules. As the quest for more potent and selective therapeutics continues, the role of versatile and reliable chiral building blocks like (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate will undoubtedly continue to expand, solidifying its status as a virtuoso in the orchestra of asymmetric synthesis.

References

-

Chem-Impex. tert-Butyl (S)-2-pyrrolidone-5-carboxylate. [Link]

-

Ezquerra, J., Pedregal, C., Rubio, A., Vaquero, J. J., Matia, M. P., Martin, J., Diaz, A., Navio, J. L. G., & Deeter, J. B. (1994). Stereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate. The Journal of Organic Chemistry, 59(15), 4327–4331. [Link]

- Ghinet, A., Shova, S., Dilly, S., Rigo, B., & Gautret, P. (2013).

- Kamal, A., Reddy, K. L., Devaiah, V., Shankaraiah, N., & Rao, M. V. (2006). Stereoselective synthesis of functionalized pyroglutamates. Tetrahedron Letters, 47(41), 5349-5351.

-

Kobayashi, S., Tsubogo, T., & Yamashita, Y. (2015). Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. Angewandte Chemie International Edition, 54(25), 7371-7374. [Link]

-

Kotha, S., & Gunta, R. (2019). A chiral pool approach for asymmetric syntheses of (−)-antrocin, (+)-asperolide C, and (−)-trans-ozic acid. Chemical Communications, 55(56), 8218-8221. [Link]

-

Kumar, M. I. H., An, A. T., & Takemoto, T. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(21), 5081. [Link]

- López-Cepero, I., & Ezquerra, J. (2014).

- Michel, A. D., Barden, J. A., & Chessell, I. P. (2003). Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach. Bioorganic & Medicinal Chemistry Letters, 13(17), 2681-2684.

-

Mistry, S. N., Raval, D. K., & Shah, A. K. (2019). Supporting Information. New Journal of Chemistry. [Link]

-

Nelson, S. G., & Peelen, T. J. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2077–2084. [Link]

-

Perreault, M., Gauthier, J. Y., & Grimm, E. L. (2011). Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. Bioorganic & Medicinal Chemistry Letters, 21(24), 7287-7290. [Link]

-

Soni, R., Khan, I., & Chander, S. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4991. [Link]

-

Toth, K., Varga, E., & Bakos, J. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]

- Vaskevich, R. I., & Mykhailiuk, P. K. (2017). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Current Organic Synthesis, 14(1), 2-16.

- Volpini, R., Cristalli, G., & Lambertucci, C. (2006). Recent progress in the discovery of antagonists acting at P2X7 receptor. Current Medicinal Chemistry, 13(19), 2265-2281.

- Wang, J., & Smith, W. (2012). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin. Helvetica Chimica Acta, 95(11), 2221-2228.

Sources

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives - Google Patents [patents.google.com]

- 6. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chiral pool approach for asymmetric syntheses of (−)-antrocin, (+)-asperolide C, and (−)-trans-ozic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 5-Oxopyrrolidine-2-carboxylate in Medicinal Chemistry

Abstract

Tert-butyl 5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, has emerged as a cornerstone chiral building block in modern medicinal chemistry. Its rigid, cyclic structure, combined with the synthetically versatile tert-butyl ester protecting group, provides a privileged scaffold for the asymmetric synthesis of a diverse range of therapeutic agents. This guide delves into the fundamental properties, synthesis, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its role in constructing peptidomimetics, enzyme inhibitors, and complex natural product analogs, supported by detailed experimental protocols and mechanistic rationale.

Introduction: The Strategic Value of a Chiral Scaffold

In the quest for novel therapeutics, the ability to control three-dimensional molecular architecture is paramount. (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate, often referred to as L-pyroglutamic acid tert-butyl ester, serves as an invaluable chiral pool starting material.[1][2] Derived from the natural amino acid L-glutamic acid, it offers a conformationally constrained framework that is frequently utilized to mimic peptide turns or to orient functional groups in a precise spatial arrangement.[3]

The core value of this molecule lies in two key features:

-

The Pyroglutamate Core: This five-membered lactam ring is a rigid structure that reduces the conformational flexibility of molecules into which it is incorporated. This constraint can lead to higher binding affinity and selectivity for biological targets.[3]

-

The Tert-butyl Ester: This bulky protecting group serves a dual purpose. It masks the carboxylic acid during synthetic transformations, preventing unwanted side reactions. Crucially, it can be selectively removed under specific acidic conditions, allowing for further chemical modification at a desired stage in a synthetic sequence.

This guide will illuminate the practical applications of this versatile building block, transitioning from its fundamental chemical properties to its role in the synthesis of cutting-edge drug candidates.

Core Physicochemical & Structural Data

A comprehensive understanding of a starting material's properties is critical for experimental design. The key identifiers and physical characteristics of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35418-16-7 | [1][4] |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][4] |

| Molecular Weight | 185.223 g/mol | [1][4] |

| Appearance | White to pale cream crystalline solid/powder | [2][5] |

| Melting Point | 102.0 to 108.0 °C | [2] |

| Boiling Point | 319.2 ± 35.0 °C (Predicted) | [2] |

| SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 | [4] |

| InChI Key | QXGSPAGZWRTTOT-LURJTMIESA-N | [1] |

| Storage | Sealed in dry, Room Temperature | [2] |

Table 1: Key physicochemical properties of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate.

Synthesis and Chemical Reactivity

The most common and efficient preparation of this compound involves the esterification of pyroglutamic acid.[2] The tert-butyl group is typically introduced using a reagent like di-tert-butyl dicarbonate ((Boc)₂O) or by acid-catalyzed addition to isobutylene.

General Synthesis Workflow

The diagram below illustrates a typical synthetic pathway for protecting the carboxylic acid of L-pyroglutamic acid as a tert-butyl ester, a crucial first step before utilizing the scaffold in more complex syntheses.

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Boc Protection

This protocol is adapted from established procedures for the N-protection of related structures, which follows a similar principle for esterification in the presence of a coupling agent.[6]

Materials:

-

L-pyroglutamic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Water, Brine, Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous DCM, add DMAP (1.1 eq), (Boc)₂O (1.1 eq), and Et₃N (1.1 eq).[6]

-

Stir the reaction mixture for 18 hours at room temperature.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract the product with DCM (3 x volume).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.[6]

-

Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 5-oxo-L-prolinate.[6]

Core Applications in Medicinal Chemistry

The utility of this compound spans multiple therapeutic areas, primarily serving as a chiral synthon for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.[7][8]

As a Constrained Proline Mimic in Peptidomimetics

Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating the pyroglutamic acid scaffold can address these limitations. The rigid lactam structure can enforce a specific conformation, similar to a β-turn, which can be critical for receptor binding while protecting against enzymatic degradation.[3]

The synthesis of advanced peptide-based drugs often employs pyroglutamic acid derivatives to safeguard delicate peptide bonds and facilitate the creation of molecules with improved pharmacokinetic profiles.[7]

Synthesis of Anticancer Agents

The 5-oxopyrrolidine scaffold is a key feature in several compounds investigated for their anticancer properties.[9][10] Researchers have used this compound as a starting material to synthesize prodrugs of L-γ-methyleneglutamic acid amides, which have shown efficacy in suppressing the growth of breast cancer cell lines.[6]

Workflow: Synthesis of an Anticancer Prodrug Intermediate

The following workflow demonstrates the conversion of the parent scaffold into a more complex intermediate used in the synthesis of anticancer compounds.[6]

Figure 2: Synthetic path from a pyroglutamate derivative to an anticancer prodrug.

This multi-step synthesis highlights how the initial scaffold is elaborated. First, a methylene group is introduced, followed by hydrolysis of the ethyl ester, and finally, amide coupling to install the desired side chain, yielding a potential anticancer agent.[6]

Development of Novel Antimicrobial Agents